molecular formula C9H9BrO3S B2769011 1-(Benzenesulfonyl)-3-bromopropan-2-one CAS No. 60156-13-0

1-(Benzenesulfonyl)-3-bromopropan-2-one

Cat. No. B2769011
CAS RN: 60156-13-0
M. Wt: 277.13
InChI Key: JSMDGFFNIVDURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-3-bromopropan-2-one, also known as BSBP, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biotechnology industries. It is a versatile compound that can be used in various synthetic processes, as well as for a variety of scientific research applications.

Scientific Research Applications

  • Synthesis of Indoles : 1-Benzenesulfonyl-3-bromomethylindole, a derivative of 1-(Benzenesulfonyl)-3-bromopropan-2-one, is used in synthesizing a wide range of indole alkaloids and pharmacologically important substances. This is significant in the field of organic synthesis, as indoles are prominent structures in many natural products and pharmaceuticals (D. Nagarathnam, 1992).

  • Friedel-Crafts Reaction Study : Research on the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene has provided insights into reaction mechanisms and potential intermediates, which are crucial in understanding and developing synthetic pathways in organic chemistry (W. R. Koehler, 1962).

  • Development of Agonists for Receptors : Benzenesulfonyl derivatives, related to 1-(Benzenesulfonyl)-3-bromopropan-2-one, have been identified as potent and selective agonists for the human beta 3 adrenergic receptor. This has implications in drug development for treating conditions modulated by these receptors (A. Weber et al., 1998).

  • Synthesis of Sulfur-Containing Aziridines and Oxazolidines : The reaction of 1-bromo-1-alkanesulfonylethenes with primary amines, which could involve 1-(Benzenesulfonyl)-3-bromopropan-2-one derivatives, offers a preparative route to sulfur-containing aziridines and oxazolidines. These compounds are significant in medicinal chemistry and synthetic organic chemistry (A. R. Derzhinskii et al., 1985).

  • Research on Viscosity of Liquid Mixtures : Studies on the viscosity of binary liquid mixtures containing bromoalkanes, like 1-bromopropane, and hydrocarbons provide insights into the molecular interactions between different types of molecules. This is relevant in the field of physical chemistry and material science (S. Yadava & A. Yadav, 2008).

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMDGFFNIVDURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-3-bromopropan-2-one

Synthesis routes and methods

Procedure details

To a stirred suspension of 100.0 g (0.504 mole) phenylsulfonylacetone in 500 ml carbon tetrachloride, 80 g [25.7 ml (0.5 mole)] bromine dissolved in 75 g carbon tetrachloride were added dropwise. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was filtered, and the precipitate was washed with hexane to give 139.8 g of the above-identified product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step Two

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